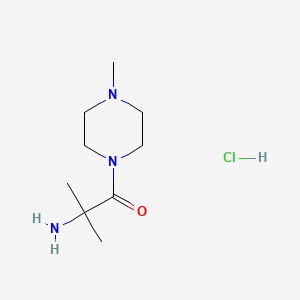![molecular formula C11H19N3 B1527906 2-[(3,5-diméthyl-1H-pyrazol-1-yl)méthyl]pipéridine CAS No. 1248910-92-0](/img/structure/B1527906.png)
2-[(3,5-diméthyl-1H-pyrazol-1-yl)méthyl]pipéridine
Vue d'ensemble
Description
2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine is a useful research compound. Its molecular formula is C11H19N3 and its molecular weight is 193.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analyse complète des applications de “2-[(3,5-diméthyl-1H-pyrazol-1-yl)méthyl]pipéridine” :
Activités antileishmaniennes et antipaludiques
Les composés contenant du pyrazole sont reconnus pour leurs puissantes activités antileishmaniennes et antipaludiques. La similitude structurale de “this compound” avec ces composés suggère une utilisation potentielle dans le traitement et la prévention de la leishmaniose et du paludisme .
Propriétés anti-inflammatoires
Le noyau pyrazole est présent dans plusieurs médicaments anti-inflammatoires approuvés par la FDA. Ce composé pourrait être exploré pour son efficacité dans la réduction de l'inflammation, ce qui pourrait conduire à de nouveaux médicaments anti-inflammatoires .
Effets analgésiques
Les dérivés du pyrazole ont montré des propriétés analgésiques. La recherche sur “this compound” pourrait mettre au jour de nouveaux médicaments contre la douleur .
Activité antitumorale
Certains composés pyrazoliques présentent des activités antitumorales. L'étude de l'interaction de ce composé avec les cellules cancéreuses pourrait conduire à de nouvelles thérapies contre le cancer .
Propriétés antimicrobiennes
Compte tenu du large spectre d'activités biologiques des composés pyrazoliques, y compris les effets antibactériens, ce composé pourrait servir de base au développement de nouveaux agents antimicrobiens .
Propriétés neuroprotectrices
Les pyrazoles ont été associés à des propriétés neuroprotectrices, ce qui suggère que “this compound” pourrait être bénéfique dans le traitement des maladies neurodégénératives .
Potentiel antidiabétique
La présence de pyrazole dans les médicaments antidiabétiques indique que ce composé pourrait être utilisé dans la gestion du diabète grâce à des recherches pharmacologiques plus approfondies .
Applications anticonvulsivantes
La recherche sur les propriétés anticonvulsivantes des dérivés du pyrazole pourrait conduire au développement de nouveaux traitements des troubles convulsifs avec “this compound” comme composant clé .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been reported to exhibit potent antileishmanial and antimalarial activities . These activities suggest that the compound may interact with biological targets involved in these diseases, such as the Leishmania aethiopica clinical isolate and Plasmodium berghei .
Mode of Action
A molecular simulation study of a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine might interact with its targets in a similar manner, leading to changes in the biological function of the targets.
Biochemical Pathways
Given the reported antileishmanial and antimalarial activities of related compounds , it can be inferred that the compound may affect pathways related to these diseases.
Result of Action
Related compounds have been reported to exhibit potent antileishmanial and antimalarial activities , suggesting that 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine may have similar effects.
Propriétés
IUPAC Name |
2-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-9-7-10(2)14(13-9)8-11-5-3-4-6-12-11/h7,11-12H,3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEUMBYEBAKUBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCCCN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Amino-5-fluorobenzyl)(ethyl)amino]-1-ethanol](/img/structure/B1527828.png)
![2-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1527829.png)
![2-{4-[4-Amino-2-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1527830.png)


![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride](/img/structure/B1527834.png)



![2-[2-Amino(ethyl)-4-(trifluoromethyl)anilino]-1-ethanol](/img/structure/B1527839.png)


